2-(tert-Butyl)-4-methoxy-1H-indole
Description
2-(tert-Butyl)-4-methoxy-1H-indole is a substituted indole derivative characterized by a tert-butyl group at the 2-position and a methoxy group at the 4-position of the indole core. Indole derivatives are pivotal in pharmaceutical and agrochemical research due to their diverse biological activities and utility as synthetic intermediates.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-tert-butyl-4-methoxy-1H-indole |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)12-8-9-10(14-12)6-5-7-11(9)15-4/h5-8,14H,1-4H3 |
InChI Key |
SIOZBPCELNVDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(N1)C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For 2-(tert-Butyl)-4-methoxy-1H-indole, the starting materials would include a tert-butyl-substituted phenylhydrazine and a methoxy-substituted aldehyde or ketone.
-
Buchwald-Hartwig Amination: : This palladium-catalyzed cross-coupling reaction can be used to introduce the tert-butyl group onto the indole ring. The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis due to its efficiency and scalability. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.
-
Reduction: : The indole ring can undergo reduction reactions, such as hydrogenation, to form dihydroindoles. Catalysts like palladium on carbon are commonly used.
-
Substitution: : Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, alkyl halides.
Major Products
Oxidation: 2-(tert-Butyl)-4-hydroxy-1H-indole.
Reduction: 2-(tert-Butyl)-4-methoxy-1,2-dihydro-1H-indole.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
Chemistry
2-(tert-Butyl)-4-methoxy-1H-indole is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives. Its unique substitution pattern makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be investigated for its interactions with biological macromolecules.
Medicine
Indole compounds are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research into this compound may reveal new therapeutic applications.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-methoxy-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The tert-butyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(tert-Butyl)-4-methoxy-1H-indole with three related indole derivatives, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Substituent Position and Functional Group Influence
- Steric and Electronic Effects: The tert-butyl group at C2 (target compound) introduces significant steric hindrance, which may reduce reactivity at adjacent positions compared to C3-substituted analogs like 95b .
Physicochemical and Spectral Properties
- Comparative Analysis: The target compound’s lack of Boc protection reduces molecular weight (~229 vs. Bromo and formyl groups in HR425418 increase electrophilicity, whereas the target compound’s methoxy group may favor nucleophilic aromatic substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
